rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride
Description
rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride is a bicyclic heterocyclic compound featuring a pyrido-oxazinone core with a hexahydro backbone. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its stereochemistry (4aS,8aR) influences its conformational rigidity and interaction with biological targets.
Properties
IUPAC Name |
(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H/t5-,6+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLXXPTVOWLLEY-KXSOTYCDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCC(=O)N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1OCC(=O)N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride typically involves the hydrogenation of prochiral precursors. One efficient method is the Rhodium-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters . This method provides high enantiomeric purity and yields, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale hydrogenation processes using Rhodium catalysts. The reaction conditions are optimized to ensure high conversion rates and enantiomeric excess. The use of chiral ligands such as (S)-DTBM-SegPhos enhances the selectivity of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted and hydrogenated derivatives of the original compound, which can be further utilized in synthetic applications.
Scientific Research Applications
rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Structural Features and Substituents
The target compound shares its pyrido[4,3-b][1,4]oxazin-3(4H)-one core with several analogs (Table 1). Key structural variations include:
- Spirocyclic Derivatives (e.g., rac-(1S,4aS,8aS*)-4a-Hydroxy-2-methylperhydrospiro[isoquinoline-4,100-0 cyclohexan]-200-one): Feature a spiro-fused isoquinoline-cyclohexanone system, which adopts three chair-conformation rings stabilized by O–H···N hydrogen bonding. This contrasts with the pyrido-oxazinone core of the target compound .
Pharmacological Potential
- Antihistaminic Activity: Spirocyclic derivatives are confirmed intermediates for antihistamines, with structural rigidity enhancing receptor binding . The target compound’s pyrido-oxazinone core may exhibit similar activity but requires validation.
Physicochemical Properties
- Solubility : The dihydrochloride salt form of the target compound likely exhibits superior aqueous solubility compared to neutral analogs like the spirocyclic derivative or 5-chloro variant .
- Stability : Salt forms generally enhance stability. The spirocyclic derivative’s resistance to dehydration in acidic media contrasts with the target compound’s salt-dependent stability .
Research Findings and Challenges
- Structural Insights : X-ray diffraction of spirocyclic analogs reveals chair conformations and hydrogen-bonded chains, suggesting similar conformational preferences in the target compound .
- Synthetic Efficiency: Microwave-assisted synthesis (e.g., for N-substituted pyrido-oxazinones) reduces reaction time from hours to minutes compared to conventional methods .
- Contradictions: Using α-tetralone in spirocyclic syntheses generates complex mixtures, whereas cyclohexanone yields stable products, highlighting substrate-dependent outcomes .
Biological Activity
Rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride (CAS No. 1909295-00-6) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structural characteristics suggest potential biological activities that warrant detailed investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄Cl₂N₂O₂ |
| Molecular Weight | 229.10 g/mol |
| CAS Number | 1909295-00-6 |
| Purity | >95% |
The compound's structure features a pyrido[4,3-b][1,4]oxazine core, which is known to exhibit various biological activities due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to rac-(4aS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one. For instance, a study investigated the antimicrobial effects of various bioactive metabolites derived from actinomycetes. The results indicated that these metabolites demonstrated significant antimicrobial activity against several phytopathogenic strains, suggesting that derivatives of similar structures may also possess comparable activities .
Neuroprotective Effects
Research has indicated that compounds within the hexahydro-pyrido class may exhibit neuroprotective effects. Specifically, studies have shown that related compounds have been detected in neuroinflammatory conditions, suggesting a potential role in treating neurodegenerative diseases. The presence of these compounds in cerebrospinal fluid during inflammation highlights their possible therapeutic implications for conditions such as Alzheimer's disease and multiple sclerosis .
Case Studies
- Neuroinflammation : A study involving patients with neurodegenerative disorders found elevated levels of hexahydro-pyrido derivatives in cerebrospinal fluid samples. This suggests a correlation between these compounds and neuroinflammatory processes .
- Antimicrobial Efficacy : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of bacterial growth in various strains, indicating their potential use as natural antimicrobial agents .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in microbial metabolism.
- Receptor Modulation : They may interact with neurotransmitter receptors, contributing to their neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for rac-(4aS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride, and how is its stereochemistry confirmed?
- Methodological Answer : The compound is synthesized via a two-step process: (1) Mannich condensation of acetophenone derivatives with formaldehyde and alkylamines in acidic media (e.g., 36% HCl), followed by (2) intramolecular cyclization of the resulting Mannich base under basic conditions. Stereochemical confirmation relies on single-crystal X-ray diffraction (SCXRD), which reveals chair conformations of the fused hexahydro rings. For example, SCXRD data (R-factor = 0.037) confirmed the spiro-fused system in analogous structures .
Q. How does this compound serve as an intermediate in medicinal chemistry research?
- Methodological Answer : The compound’s fused bicyclic structure is a precursor for γ-piperidols, which are key intermediates in antihistaminic agents. Its stability under acidic conditions (e.g., HBr) makes it preferable for generating spirocyclic derivatives. Researchers should validate intermediate purity via LC-MS and monitor dehydration pathways under varying pH .
Advanced Research Questions
Q. What computational strategies are recommended to optimize the synthesis of this compound and avoid multicomponent byproducts?
- Methodological Answer : Quantum chemical reaction path searches (e.g., via density functional theory) can predict energy barriers for competing pathways. Coupling this with high-throughput LC-MS screening helps identify optimal conditions (e.g., solvent, temperature) to minimize byproducts. For instance, using α-tetralone analogs instead of acetophenone reduces side reactions in Mannich condensations .
Q. How do acidic conditions influence the stability of this compound, and what analytical methods detect degradation products?
- Methodological Answer : Prolonged exposure to HCl or HBr can induce dehydration, forming spiro-fused derivatives. Stability studies should use controlled heating (e.g., 80°C in HBr) with periodic LC-MS monitoring. SCXRD of dehydrated products confirms structural changes, such as loss of hydroxyl groups and formation of conjugated systems .
Q. How can researchers resolve contradictions in reaction outcomes when using cyclohexanone vs. α-tetralone in analogous syntheses?
- Methodological Answer : Cyclohexanone-based syntheses favor stable spirocyclic products due to reduced steric strain, while α-tetralone generates complex mixtures. To troubleshoot, compare reaction intermediates via NMR and SCXRD. Computational modeling of transition states (e.g., using Gaussian or ORCA) clarifies steric/electronic factors driving divergent pathways .
Data Analysis & Experimental Design
Q. What advanced spectroscopic techniques are critical for characterizing this compound’s polymorphs?
- Methodological Answer : Pair SCXRD with solid-state NMR (ssNMR) to differentiate polymorphs. For example, ssNMR ¹³C chemical shifts distinguish hydrogen-bonding patterns (e.g., O—H···N chains in crystals), while SCXRD refines unit-cell parameters (e.g., average C—C bond length = 0.001 Å) .
Q. How can machine learning improve yield prediction for large-scale synthesis?
- Methodological Answer : Train models on historical data (e.g., reaction temperature, solvent polarity, catalyst loading) using platforms like ChemOS. Validate predictions via small-scale experiments, prioritizing conditions with >80% simulated yield. Integrate feedback from LC-MS and NMR to refine algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
